molecular formula C15H28O B1671779 2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol CAS No. 51317-08-9

2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol

Cat. No.: B1671779
CAS No.: 51317-08-9
M. Wt: 224.38 g/mol
InChI Key: YJHVMPKSUPGGPZ-GUIRCDHDSA-N
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Description

2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is an organic compound that belongs to the class of alcohols This compound features a decahydronaphthalene core with two methyl groups and a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol typically involves the following steps:

    Hydrogenation: The starting material, naphthalene, undergoes hydrogenation to form decahydronaphthalene.

    Alkylation: The decahydronaphthalene is then alkylated to introduce the methyl groups at the 4a and 8 positions.

    Hydroxylation: The final step involves the hydroxylation of the alkylated decahydronaphthalene to introduce the propan-2-ol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation and alkylation processes under controlled conditions to ensure high yield and purity. The use of specific catalysts and reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a ligand in biochemical assays.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, fragrances, or as a solvent in various applications.

Mechanism of Action

The mechanism of action of 2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed study and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene: The parent compound without the methyl and propan-2-ol groups.

    Tetralin: A related compound with a similar core structure but different functional groups.

    Menthol: Another alcohol with a similar structural motif but different stereochemistry and functional groups.

Uniqueness

2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol is unique due to its specific stereochemistry and the presence of both methyl and propan-2-ol groups. These features may confer distinct physical, chemical, and biological properties compared to similar compounds.

Properties

CAS No.

51317-08-9

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

2-[(2R,4aR,8R,8aS)-4a,8-dimethyl-2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H28O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h11-13,16H,5-10H2,1-4H3/t11-,12-,13+,15-/m1/s1

InChI Key

YJHVMPKSUPGGPZ-GUIRCDHDSA-N

SMILES

CC1CCCC2(C1CC(CC2)C(C)(C)O)C

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C

Canonical SMILES

CC1CCCC2(C1CC(CC2)C(C)(C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Eudesmol;  UNII-EGP3DXQ87.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2R,4aR,8R,8aS)-4a,8-dimethyldecahydronaphthalen-2-yl)propan-2-ol
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